molecular formula C18H19F3N4O2S2 B4622486 ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4622486
M. Wt: 444.5 g/mol
InChI Key: WRWMDGRSCPHZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a thiazole ring, and various functional groups such as cyano, methyl, and trifluoromethyl

Preparation Methods

The synthesis of ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridyl and thiazole intermediates, followed by their coupling through various reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including its effects on various biological pathways.

    Medicine: Research focuses on its potential as a pharmaceutical agent, investigating its efficacy and safety in treating diseases.

    Industry: The compound is used in the development of new materials and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other thiazole derivatives or pyridyl-containing molecules, but the presence of the trifluoromethyl and cyano groups adds distinct chemical properties that can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 4-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(propan-2-ylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S2/c1-5-27-16(26)14-12(24-17(29-14)23-9(2)3)8-28-15-11(7-22)10(4)6-13(25-15)18(19,20)21/h6,9H,5,8H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWMDGRSCPHZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(C)C)CSC2=C(C(=CC(=N2)C(F)(F)F)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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